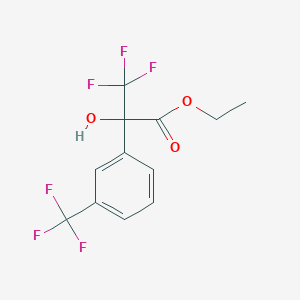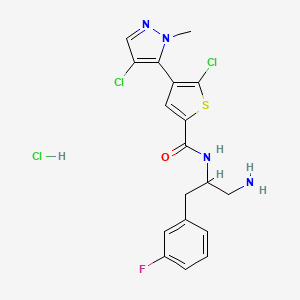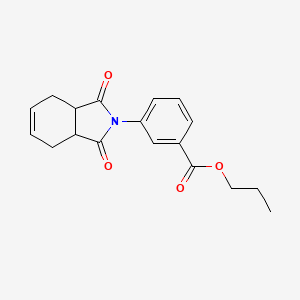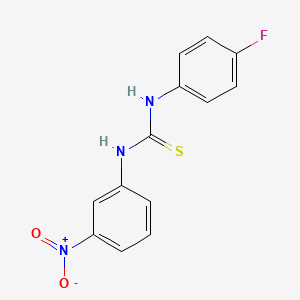
(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with phenyl groups at positions 1 and 3, and a pyrrolidine ring attached to a methanone group at position 4 of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown that this compound can bind tightly to active sites of target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-diphenyl-1H-pyrazol-4-yl)methyl benzoate: Similar structure but with a benzoate group instead of pyrrolidine.
(1,3-diphenyl-1H-pyrazol-4-yl)methylene derivatives: Variations in the substituents on the pyrazole ring.
Uniqueness
(1,3-diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone stands out due to its unique combination of a pyrazole ring with phenyl and pyrrolidine substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Eigenschaften
Molekularformel |
C20H19N3O |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
(1,3-diphenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H19N3O/c24-20(22-13-7-8-14-22)18-15-23(17-11-5-2-6-12-17)21-19(18)16-9-3-1-4-10-16/h1-6,9-12,15H,7-8,13-14H2 |
InChI-Schlüssel |
MARDCSUIACNYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12457166.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12457168.png)
![N-[2-(dimethylamino)quinolin-4-yl]octadecanamide](/img/structure/B12457172.png)
![N-[2-(morpholin-4-yl)ethyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B12457174.png)
![1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B12457178.png)

![4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B12457200.png)
![3-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B12457201.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12457202.png)
![Dimethyl 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12457212.png)
![5-Bromo-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12457216.png)

